![molecular formula C13H8Cl4N2O3S B15227514 2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)
2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride
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Overview
Description
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C13H8Cl4N2O3S and a molecular weight of 414.09 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate . This intermediate is then reacted with 2-chloro-4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of biological activity. This reactivity makes it useful as a biochemical probe or in the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various urea derivatives.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with different reactivity and applications.
1,2-Dichloro-4-(3-chlorophenoxy)benzene: A structurally similar compound with different functional groups and reactivity.
Uniqueness
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a urea moiety, which provides distinct reactivity and makes it valuable in various synthetic and research applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2-chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as solvent choice, temperature, reagent stoichiometry, and reaction time. For example:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilic substitution efficiency .
- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions like hydrolysis .
- Reagent Ratios: Use a 1.2:1 molar ratio of 3,4-dichlorophenyl urea to benzenesulfonyl chloride precursor to drive the reaction to completion .
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | DMF/DCM | ↑ Reactivity |
Temperature | 0–5°C | ↓ Hydrolysis |
Urea:Chloride | 1.2:1 | ↑ Conversion |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: 1H and 13C NMR to confirm the presence of urea (–NH–CO–NH–) and sulfonyl chloride (–SO2Cl) groups. Compare chemical shifts with PubChem data for analogous sulfonamides .
- FT-IR: Identify urea C=O stretches (~1640–1680 cm−1) and sulfonyl S=O stretches (~1350 cm−1) .
- HPLC-MS: Quantify purity (>98%) and detect hydrolyzed byproducts (e.g., sulfonic acids) .
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer: The sulfonyl chloride group is highly moisture-sensitive. Best practices include:
- Storage Conditions: Store under inert gas (Ar/N2) at 2–8°C in amber vials to prevent photodegradation .
- Stability Testing: Monitor hydrolysis via periodic HPLC analysis. A >5% increase in sulfonic acid indicates compromised stability .
Advanced Research Questions
Q. How can regioselectivity be controlled during the ureido group formation?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Electronic Effects: Use electron-withdrawing substituents (e.g., –Cl) on the phenyl ring to direct urea formation to the para position .
- Catalytic Optimization: Employ Lewis acids (e.g., ZnCl2) to activate the carbonyl group, favoring nucleophilic attack at the desired site .
Q. What advanced analytical methods resolve contradictions in reaction mechanism studies?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare kH/kD to distinguish between concerted and stepwise mechanisms in urea bond formation .
- DFT Calculations: Model transition states to predict regioselectivity and validate experimental outcomes .
- In Situ Monitoring: Use flow chemistry coupled with real-time IR spectroscopy to track intermediate species .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (common sulfonamide targets) using fluorescence-based activity assays .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations. Compare with structurally similar sulfonamides .
Table 2: Biological Activity Protocol
Assay Type | Cell Line/Enzyme | Key Parameters |
---|---|---|
MTT Cytotoxicity | HeLa | 48h incubation, IC50 |
Enzyme Inhibition | Carbonic Anhydrase IX | Fluorescence quenching at 450 nm |
Q. What computational strategies predict reactivity in sulfonyl chloride derivatives?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on hydrolysis rates using force fields (e.g., OPLS-AA) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with reaction rates to design derivatives with tailored stability .
Q. Data Contradiction Analysis
Example: Discrepancies in reported hydrolysis rates can arise from solvent polarity variations. Resolve by:
Properties
Molecular Formula |
C13H8Cl4N2O3S |
---|---|
Molecular Weight |
414.1 g/mol |
IUPAC Name |
2-chloro-4-[(3,4-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8Cl4N2O3S/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(11(16)6-8)23(17,21)22/h1-6H,(H2,18,19,20) |
InChI Key |
MVOQKJRKYIKDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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